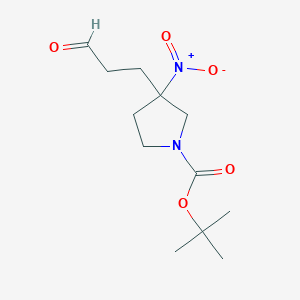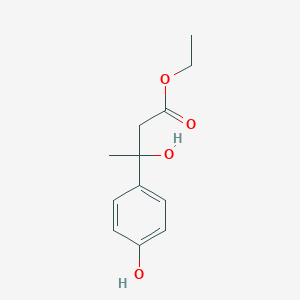
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate is a chemical compound belonging to the class of organic compounds known as hydroxycinnamic acid esters. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a phenyl ring and a butanoate ester group. It is a derivative of cinnamic acid and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-hydroxy-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydroxylation Reaction: Another method involves the hydroxylation of ethyl cinnamate using a suitable oxidizing agent like osmium tetroxide (OsO4) to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the hydroxyl groups into other functional groups.
Substitution: Substitution reactions can introduce different substituents at the phenyl ring or the butanoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced derivatives.
Substitution Products: Halogenated compounds, nitro compounds, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in studies related to enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: It is employed in the production of fragrances, flavors, and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which Ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the Nrf2 pathway, which are crucial in regulating inflammation and oxidative stress.
Comparación Con Compuestos Similares
Ethyl ferulate
Ethyl caffeate
Ethyl p-coumarate
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,13,15H,3,8H2,1-2H3 |
Clave InChI |
LHNULGDVHYAMGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(C1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
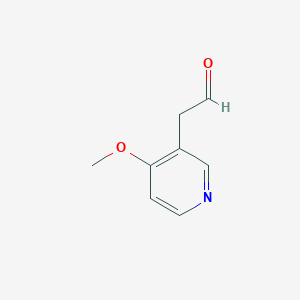
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
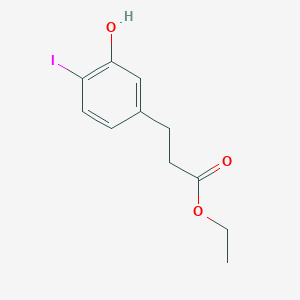
![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
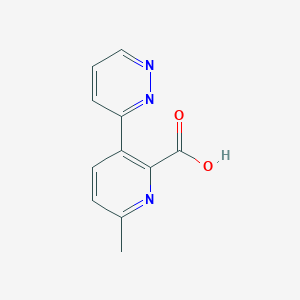
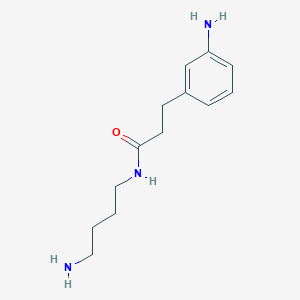
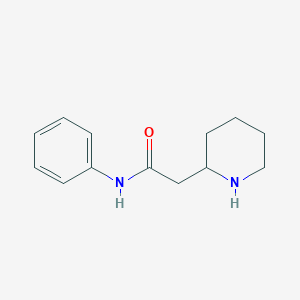
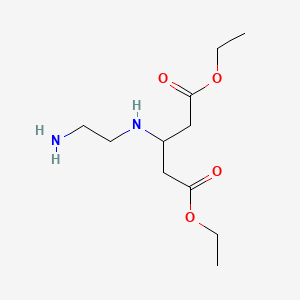
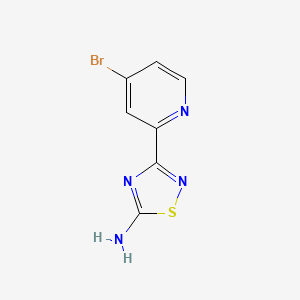
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
